Cas no 86499-23-2 (3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one)

3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- 3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
- 3-CHLORO-1,3,4,5--TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE
- 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 3-Chloro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
- 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (ACI)
- 3-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- VOEMRDMQXDUFDU-UHFFFAOYSA-N
- AS-15945
- 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
- CHEMBL66819
- DTXSID40531449
- CS-0340857
- SCHEMBL7430237
- 2H-1-Benzazepin-2-one, 3-chloro-1,3,4,5-tetrahydro-
- 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepine-2-one
- AKOS006331603
- 3-chloro-1,3,4,5-tetrahydro-[1]benzazepin-2-one
- SB39151
- 86499-23-2
- MFCD09260932
- F13563
- DB-076667
- 3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one
-
- MDL: MFCD09260932
- インチ: 1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
- InChIKey: VOEMRDMQXDUFDU-UHFFFAOYSA-N
- ほほえんだ: O=C1C(Cl)CCC2C(=CC=CC=2)N1
計算された属性
- せいみつぶんしりょう: 195.04500
- どういたいしつりょう: 195.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- ゆうかいてん: 173-176°C
- PSA: 29.10000
- LogP: 2.31670
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM160648-10g |
3-Chloro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one |
86499-23-2 | 97% | 10g |
$*** | 2023-05-29 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0202-1g |
3-Chloro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one |
86499-23-2 | 96% | 1g |
¥778.21 | 2025-01-22 | |
TRC | C351300-500mg |
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one |
86499-23-2 | 500mg |
$ 236.00 | 2023-04-18 | ||
abcr | AB336805-25 g |
3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
86499-23-2 | 25g |
€845.90 | 2023-06-21 | ||
eNovation Chemicals LLC | D958191-25g |
3-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
86499-23-2 | 98% | 25g |
$425 | 2024-06-07 | |
Alichem | A019098929-10g |
3-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
86499-23-2 | 97% | 10g |
$506.11 | 2023-08-31 | |
eNovation Chemicals LLC | Y1009253-5g |
3-Chloro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one |
86499-23-2 | 95% | 5g |
$195 | 2024-07-28 | |
TRC | C351300-1000mg |
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one |
86499-23-2 | 1g |
$ 333.00 | 2023-04-18 | ||
1PlusChem | 1P008GAF-5g |
3-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
86499-23-2 | 98% | 5g |
$108.00 | 2025-02-24 | |
abcr | AB336805-25g |
3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one; . |
86499-23-2 | 25g |
€1068.60 | 2025-02-21 |
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hypophosphite Solvents: Water
ごうせいかいろ 2
1.2 Solvents: Water ; 100 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Benzene ; 100 °C
ごうせいかいろ 3
2.1 Reagents: Sodium acetate , Hydrogen Catalysts: Palladium Solvents: Acetic acid
ごうせいかいろ 4
ごうせいかいろ 5
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one Raw materials
- 1,2,3,4-tetrahydronaphthalen-1-one
- 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- 2H-1-Benzazepin-2-one, 3,3-dichloro-1,3,4,5-tetrahydro-
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one Preparation Products
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-oneに関する追加情報
Research Brief on 3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one (CAS: 86499-23-2): Recent Advances and Applications
3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one (CAS: 86499-23-2) is a benzazepine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and cardiovascular disorders. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the efficient synthesis of 3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one using a novel catalytic approach. The researchers employed palladium-catalyzed cyclization to achieve high yields (up to 85%) and excellent enantioselectivity, which is critical for its application in drug development. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further preclinical evaluation.
In terms of biological activity, 3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one has shown affinity for serotonin and dopamine receptors, as reported in a 2022 ACS Chemical Neuroscience paper. The compound exhibited moderate inhibitory effects on serotonin reuptake, suggesting potential applications in mood disorder therapeutics. Additionally, molecular docking studies revealed its ability to bind to the allosteric site of the D2 dopamine receptor, which could pave the way for novel antipsychotic agents.
Another area of interest is the compound's role in cardiovascular research. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one exhibited vasodilatory effects in vitro, likely mediated by calcium channel modulation. These findings underscore its potential as a scaffold for developing antihypertensive drugs, though further in vivo studies are warranted.
Recent advancements in analytical techniques have also facilitated the characterization of this compound. A 2023 Journal of Pharmaceutical and Biomedical Analysis article detailed a high-performance liquid chromatography (HPLC) method for quantifying 3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one in complex matrices, with a detection limit of 0.1 µg/mL. This method is particularly valuable for quality control in pharmaceutical manufacturing.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. A 2023 review in Expert Opinion on Drug Discovery noted that structural modifications, such as introducing fluorine atoms or altering the benzazepine ring, could enhance its drug-like properties. Collaborative efforts between academic and industrial researchers are expected to drive progress in this area.
In conclusion, 3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one (CAS: 86499-23-2) represents a versatile scaffold with significant potential in drug discovery. Its applications span neurological and cardiovascular therapeutics, supported by recent advances in synthesis and characterization. Future research should focus on optimizing its pharmacological profile and exploring its mechanisms of action in greater detail.
86499-23-2 (3-Chloro-1,3,4,5-tetrahydro-2h-1-benzazepin-2-one) 関連製品
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 2411219-84-4(1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one)
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)
- 335193-70-9(BDP R6G NHS ester)
- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 57761-30-5(Methyl-4'-dihydro-phaseat)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)
- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)
